molecular formula C17H10ClN3OS2 B2356838 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide CAS No. 477326-86-6

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide

Cat. No. B2356838
CAS RN: 477326-86-6
M. Wt: 371.86
InChI Key: KOXBXHXUJJOMMS-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide” is a compound that has been synthesized and studied for its potential biological activities . It belongs to the class of benzothiazole derivatives, which are known for their high biological and pharmacological activity .


Synthesis Analysis

The synthesis of this compound involves the direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . This process yields the compound in high amounts .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzothiazole moiety, which is a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . The structure and compound present in the synthesized organic inhibitor compound was confirmed by FTIR and NMR studies .


Chemical Reactions Analysis

The formation of the products, 3-aminoimidazo2,1-bbenzothiazoles, is facilitated by fast removal of water due to strong dehydrating agent P2O5/SiO2. This catalyst is widely used nowadays in view of its effectiveness, ecological safety, stability, low toxicity, and simple handling .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 347.4 g/mol, a topological polar surface area of 125 Ų, and a complexity of 527 . The compound also has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 .

Scientific Research Applications

Organic N-halogen Compounds Research

N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide, a compound with similar structural properties to certain N-halogen compounds, has been studied for its potential in organic synthesis. Research by Fuchigami and Odo (1977) explored the reactions of related N-chlorobenzamidine derivatives, leading to the formation of N-benzimidoyl-S,S-dimethylsulfilimine and its derivatives. These compounds have relevance in the preparation of oxadiazoles and thiadiazolyl derivatives, highlighting a utility in complex organic synthesis (Fuchigami & Odo, 1977).

Antimicrobial and Anti-inflammatory Activity

A study by Zablotskaya et al. (2013) synthesized and characterized a series of N-[(benzo)thiazol-2-yl] ethan/propanamide derivatives. These compounds, including structures similar to this compound, exhibited notable anti-inflammatory and antimicrobial properties. This suggests potential applications in the development of new pharmacological agents targeting inflammation and microbial infections (Zablotskaya et al., 2013).

Corrosion Inhibition

Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions. This research is significant for industrial applications, especially in preventing material degradation in harsh chemical environments. The study found that benzothiazole derivatives provide effective corrosion inhibition, which can be applied in industries such as oil and gas extraction and processing (Hu et al., 2016).

Cancer Research

The potential anticancer properties of benzothiazole derivatives have been a subject of research, as seen in the work by Chua et al. (1999). They explored the metabolism and antitumor activities of 2-(4-aminophenyl)benzothiazoles, highlighting the relevance of such compounds in developing novel anticancer therapies. This research opens up possibilities for using this compound in cancer research and treatment strategies (Chua et al., 1999).

Mechanism of Action

Target of Action

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of these compounds is often the enzyme DprE1 , which is crucial for the survival of the bacterium .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function. This inhibition disrupts the normal functioning of the bacterium, leading to its eventual death

Biochemical Pathways

The inhibition of DprE1 affects the biosynthesis of arabinogalactan , an essential component of the mycobacterial cell wall . This disruption in the biochemical pathway leads to a weakened cell wall, making the bacterium more susceptible to external threats and potentially leading to cell lysis.

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the compound’s bioavailability, ensuring that it reaches its target in the body.

Result of Action

The result of the compound’s action is the inhibition of M. tuberculosis growth. By targeting DprE1 and disrupting arabinogalactan biosynthesis, the compound weakens the bacterium’s cell wall, potentially leading to cell death .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3OS2/c18-11-6-2-1-5-10(11)15(22)21-17-20-13(9-23-17)16-19-12-7-3-4-8-14(12)24-16/h1-9H,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXBXHXUJJOMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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